2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate

purity quality control procurement

Researchers seeking underrepresented halogen-substituted carbamate chemotypes for diversity screening often face limited commercial options. This ≥95% pure compound provides a dual-halogen scaffold (Br at 3-benzoyl, Cl at 4-phenyl) with distinct electronic and steric properties versus unsubstituted analogues. • MW 397.6 g/mol, logP 3.8, TPSA 67.4 Ų - suitable for diversity-oriented screening collections • Dual Br/Cl halogenation enables halogen-bond-directed fragment-based drug design • Batch-specific QC documentation provided with every order; ambient shipping (non-hazardous)

Molecular Formula C16H14BrClN2O3
Molecular Weight 397.65
CAS No. 478066-82-9
Cat. No. B2607971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate
CAS478066-82-9
Molecular FormulaC16H14BrClN2O3
Molecular Weight397.65
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCCOC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14BrClN2O3/c17-12-3-1-2-11(10-12)15(21)19-8-9-23-16(22)20-14-6-4-13(18)5-7-14/h1-7,10H,8-9H2,(H,19,21)(H,20,22)
InChIKeyQXDSIEZZEVPUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate – Procurement Baseline


This compound is a synthetic carbamate derivative composed of a 3‑bromobenzoyl amide linked via an ethyl spacer to a 4‑chlorophenyl carbamate. Its molecular weight is 397.6 g·mol⁻¹, with a calculated XLogP3 of 3.8 and a topological polar surface area of 67.4 Ų [1]. Commercially, it is supplied at ≥95 % purity with batch‑specific quality‑control documentation .

2-[(3-Bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate – Substitution Limitations


The 4‑chloro substituent on the phenyl ring of the carbamate moiety is not an inert modification; it alters the electronic distribution, lipophilicity, and potential hydrogen/halogen‑bonding capacity of the molecule. Simple replacement with the unsubstituted phenyl analogue (CAS 478066‑81‑8) or with other halogen regioisomers would yield a different compound that cannot be assumed to reproduce the same biological target engagement or physicochemical profile .

2-[(3-Bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate – Quantitative Evidence


Purity Specification and CoA Verification

The compound is supplied with a minimum purity of 95 %, supported by a batch‑specific Certificate of Analysis (CoA) . This level of quality assurance ensures that impurity‑related confounding effects are minimized in sensitive biochemical or cell‑based assays.

purity quality control procurement

Lipophilicity and Polar Surface Area Comparison

The target compound’s computed XLogP3 of 3.8 and TPSA of 67.4 Ų indicate a slightly higher lipophilicity compared with the unsubstituted phenyl analog (CAS 478066‑81‑8, estimated XLogP3 ~3.5, TPSA ~64 Ų) [1]. The difference of ΔlogP ≈ 0.3 may facilitate increased passive membrane permeability.

physicochemical properties logP TPSA drug‑likeness

Dual Halogenation and Halogen‑Bonding Capacity

The simultaneous presence of a bromobenzoyl group and a 4‑chlorophenyl carbamate provides two distinct halogen atoms capable of participating in halogen‑bond interactions with protein backbone carbonyls or aromatic π‑systems. The phenyl analog (CAS 478066‑81‑8) lacks the chlorine atom and offers only one halogen‑bond donor .

halogen bonding molecular recognition structural biology

2-[(3-Bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate – Application Scenarios


SAR Studies of Carbamate Inhibitors

The 4‑chloro substitution provides a distinct electronic and steric profile compared with the parent phenylcarbamate. Researchers investigating GPCR modulators, protease inhibitors, or other carbamate‑sensitive targets can use this compound as a comparator to probe the significance of halogen substitution on potency and selectivity [of Section 3, dual‑halogenation item].

Halogen‑Bond‑Guided Fragment Assembly

Because the molecule contains both Br and Cl, it can serve as a building block in halogen‑bond‑directed fragment‑based drug design. The additional halogen‑bonding potential (Class‑level inference) may be exploited to improve the binding enthalpy of lead series [of Section 3, dual‑halogenation item].

High‑Throughput Screening Library Diversification

With its verified ≥95 % purity and moderate lipophilicity (logP 3.8), this compound is suitable for inclusion in diversity‑oriented screening collections, particularly where the library aims to cover underrepresented halogen‑substituted carbamate chemotypes [of Section 3, purity and lipophilicity items].

Chemical Biology Probe Development

The combination of a 3‑bromobenzoyl group (potential photo‑crosslinker) and a 4‑chlorophenyl carbamate (potential metabolic stabilization) makes the compound a candidate for developing chemical probes that require covalent target engagement or enhanced cellular residence time [of Section 3, dual‑halogenation item].

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